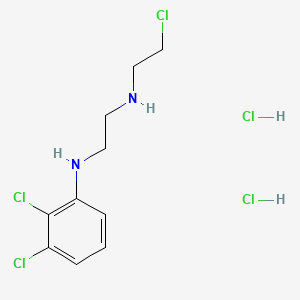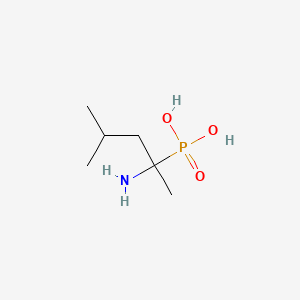
(1-Amino-1,3-dimethylbutyl)phosphonicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Amino-1,3-dimethylbutyl)phosphonic acid is a chemical compound with the molecular formula C6H16NO3P and a molecular weight of 181.17 g/mol It is known for its unique structure, which includes an amino group and a phosphonic acid group attached to a butyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-1,3-dimethylbutyl)phosphonic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-dimethylbutylamine with a phosphonic acid derivative. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of (1-Amino-1,3-dimethylbutyl)phosphonic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as crystallization or distillation to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Amino-1,3-dimethylbutyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted amino phosphonic acids .
Wissenschaftliche Forschungsanwendungen
(1-Amino-1,3-dimethylbutyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an enzyme inhibitor or a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Amino-1,3-dimethylbutyl)phosphonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the phosphonic acid group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of enzymes or other biological pathways, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other amino phosphonic acids such as:
- (1-Amino-1,3-dimethylpropyl)phosphonic acid
- (1-Amino-1,3-dimethylpentyl)phosphonic acid
- (1-Amino-1,3-dimethylhexyl)phosphonic acid
Uniqueness
(1-Amino-1,3-dimethylbutyl)phosphonic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and a phosphonic acid group attached to a butyl chain makes it particularly versatile for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H16NO3P |
|---|---|
Molekulargewicht |
181.17 g/mol |
IUPAC-Name |
(2-amino-4-methylpentan-2-yl)phosphonic acid |
InChI |
InChI=1S/C6H16NO3P/c1-5(2)4-6(3,7)11(8,9)10/h5H,4,7H2,1-3H3,(H2,8,9,10) |
InChI-Schlüssel |
ZMCSAWFDSMTWOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)(N)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



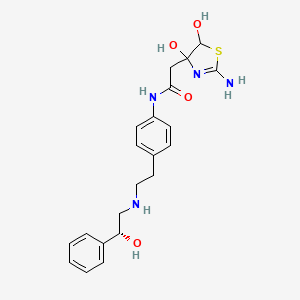
![tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13840291.png)
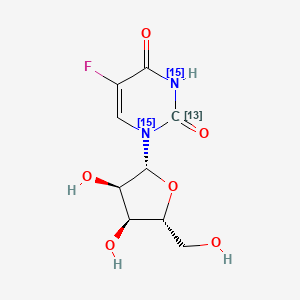
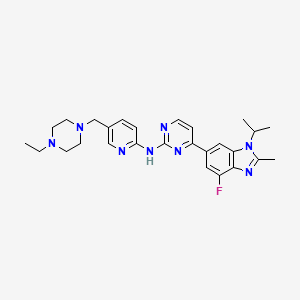


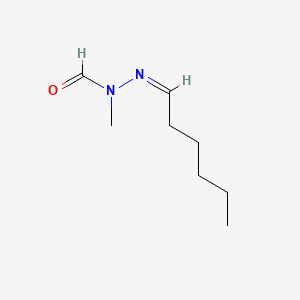
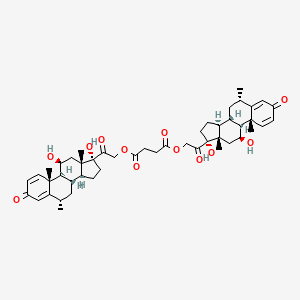
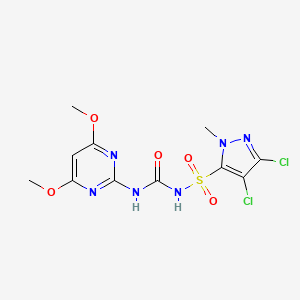
![N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide](/img/structure/B13840349.png)
![copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride](/img/structure/B13840354.png)

